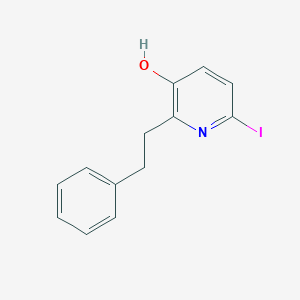
N-(3-chloro-2-methylphenyl)-3-(1-pyrrolidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(3-chloro-2-methylphenyl)-3-(1-pyrrolidinyl)propanamide involves complex organic synthesis techniques. For example, compounds like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide have been synthesized using specific raw materials and conditions, indicating a potential pathway for synthesizing related compounds (Xue Si, 2009).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to N-(3-chloro-2-methylphenyl)-3-(1-pyrrolidinyl)propanamide can be determined using techniques like single-crystal X-ray diffraction. For instance, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was elucidated, showing specific space group characteristics and molecular dimensions, which helps in understanding the geometric arrangement of atoms within the molecule (Xue Si, 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of new functional groups and structures. For instance, the reaction of 3-methylindol-2-yl methyl ketone with phosphoryl chloride in dimethylformamide yielded 3-chloro-3(3-methylindol-2-yl) propenal, showcasing the type of chemical transformations that such compounds can undergo (T. Kazembe & D. Taylor, 1980).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments and conditions. While specific data on N-(3-chloro-2-methylphenyl)-3-(1-pyrrolidinyl)propanamide might not be readily available, studying similar compounds can provide insights into their physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, are essential for applications in synthesis and material science. For example, understanding the hydrogen bonding and intermolecular interactions in compounds like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide can provide insights into the chemical behavior of N-(3-chloro-2-methylphenyl)-3-(1-pyrrolidinyl)propanamide (Xue Si, 2009).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-12(15)5-4-6-13(11)16-14(18)7-10-17-8-2-3-9-17/h4-6H,2-3,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHIOLGHUNLBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R*,4S*)-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5621681.png)
![3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione](/img/structure/B5621687.png)
![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621708.png)
![5-isobutyl-1'-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621721.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B5621722.png)
![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazol-5-yl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B5621724.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5621727.png)
![3-{[(3R*,4S*)-3-(2-carboxyethyl)-4-(dimethylamino)piperidin-1-yl]methyl}benzoic acid](/img/structure/B5621728.png)
![N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621733.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5621747.png)
![3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5621749.png)
![1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5621761.png)
![4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide](/img/structure/B5621787.png)